2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole
Overview
Description
“2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole” is a chemical compound that contains a boron atom. It is related to other compounds such as “2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine”, which has an empirical formula of C11H17BN2O2 and a molecular weight of 220.08 .
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : This compound, being a significant intermediate in 1H-indazole derivatives, is synthesized through substitution reactions. Advanced techniques like FTIR, NMR spectroscopy, and mass spectrometry are employed for structural confirmation (Ye et al., 2021).
- Crystal Structure and DFT Study : The crystal structure is investigated using X-ray diffraction and density functional theory (DFT). This helps in comparing the calculated molecular structure with experimental data, providing insight into the molecular geometry and electronic properties (Huang et al., 2021).
Chemical Properties and Analysis
- Physicochemical Properties : Research on these compounds includes exploration of their molecular electrostatic potential and frontier molecular orbitals. Such studies are pivotal in understanding the chemical reactivity and properties of the compound (Wu et al., 2021).
- Vibrational Properties Studies : Vibrational spectroscopy, such as FT-IR and NMR, is used to study these compounds, providing information on the functional groups and bonding characteristics (Polo et al., 2016).
Applications in Chemical Synthesis
- Intermediate in Chemical Synthesis : These compounds serve as intermediates in synthesizing other chemical entities. For example, their role in synthesizing benzene ring-containing boric acid ester intermediates illustrates their importance in organic synthesis (Liao et al., 2022).
- Role in Producing Boron-Containing Derivatives : They are used in the synthesis of boron-containing derivatives, which have potential applications in various fields like medicinal chemistry and materials science (Das et al., 2011).
Miscellaneous Applications
- Development of Fluorescence Probes : These compounds are used in developing boronate-based fluorescence probes for detecting hydrogen peroxide, showcasing their utility in analytical chemistry (Lampard et al., 2018).
- Agricultural Applications : Derivatives of this compound have been explored for their potential use as herbicides in agriculture, highlighting their diverse utility beyond the realm of basic chemical research (Hwang et al., 2005).
Properties
IUPAC Name |
2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BN2O2/c1-13(2)14(3,4)19-15(18-13)11-7-6-8-12-10(11)9-17(5)16-12/h6-9H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMBOMPXHDRRIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC3=NN(C=C23)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656799 | |
Record name | 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10656799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885698-95-3 | |
Record name | 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10656799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-2H-indazole-4-boronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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